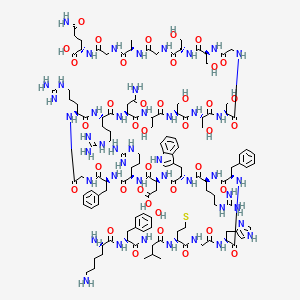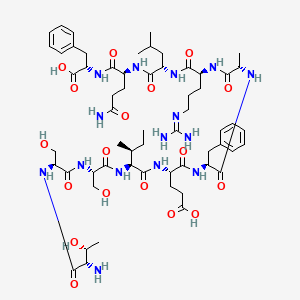
HSV-1 Glycoprotein (gB) (497-507)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HSV-1 Glycoprotein (gB) (497-507) is a peptide derived from the glycoprotein B of the herpes simplex virus type 1 (HSV-1). This peptide, consisting of the amino acid sequence Thr-Ser-Ser-Ile-Glu-Phe-Ala-Arg-Leu-Gln-Phe, is known for its role as an immunodominant epitope, meaning it is a primary target for the immune response . The molecular weight of this peptide is 1298.47 g/mol, and its molecular formula is C59H91N15O18 .
Métodos De Preparación
The preparation of HSV-1 Glycoprotein (gB) (497-507) involves synthetic peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial production methods for peptides like HSV-1 Glycoprotein (gB) (497-507) often involve large-scale SPPS, utilizing automated synthesizers to increase efficiency and yield .
Análisis De Reacciones Químicas
HSV-1 Glycoprotein (gB) (497-507) primarily undergoes reactions typical of peptides, including:
Hydrolysis: Breaking peptide bonds in the presence of water, often catalyzed by enzymes or acidic/basic conditions.
Oxidation: Oxidative modifications can occur on amino acid side chains, particularly those containing sulfur (e.g., cysteine).
Reduction: Reduction reactions can reverse oxidative modifications.
Substitution: Amino acid residues can be substituted through chemical or enzymatic methods to study structure-function relationships.
Common reagents used in these reactions include acids, bases, oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., dithiothreitol) . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
HSV-1 Glycoprotein (gB) (497-507) has several scientific research applications:
Immunology: It is used to study immune responses, particularly the activation of CD8+ cytotoxic T lymphocytes.
Vaccine Development: As an immunodominant epitope, it is a candidate for vaccine design against HSV-1.
Virology: Researchers use this peptide to understand the mechanisms of HSV-1 entry and fusion with host cells.
Therapeutics: It is explored in the development of monoclonal antibody therapies targeting HSV-1.
Mecanismo De Acción
HSV-1 Glycoprotein (gB) (497-507) exerts its effects by activating CD8+ cytotoxic T lymphocytes, which are crucial for the immune response against viral infections . The peptide binds to major histocompatibility complex (MHC) class I molecules on the surface of antigen-presenting cells, which then present the peptide to CD8+ T cells. This interaction triggers the activation and proliferation of these T cells, leading to the targeted destruction of infected cells .
Comparación Con Compuestos Similares
Similar compounds to HSV-1 Glycoprotein (gB) (497-507) include other immunodominant epitopes from viral glycoproteins, such as:
HSV-2 Glycoprotein B (gB) epitopes: Similar in function but derived from herpes simplex virus type 2.
HIV-1 Glycoprotein 120 (gp120) epitopes: Used in studies of immune responses against HIV.
Influenza Hemagglutinin (HA) epitopes: Targeted in influenza vaccine development.
HSV-1 Glycoprotein (gB) (497-507) is unique due to its specific role in HSV-1 infection and its ability to activate CD8+ T cells independently of CD4+ T cells .
Propiedades
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H91N15O18/c1-7-31(4)47(74-55(88)43(29-76)72-54(87)42(28-75)73-56(89)46(61)33(6)77)57(90)68-38(21-23-45(79)80)50(83)70-40(26-34-15-10-8-11-16-34)52(85)65-32(5)48(81)66-36(19-14-24-64-59(62)63)49(82)69-39(25-30(2)3)53(86)67-37(20-22-44(60)78)51(84)71-41(58(91)92)27-35-17-12-9-13-18-35/h8-13,15-18,30-33,36-43,46-47,75-77H,7,14,19-29,61H2,1-6H3,(H2,60,78)(H,65,85)(H,66,81)(H,67,86)(H,68,90)(H,69,82)(H,70,83)(H,71,84)(H,72,87)(H,73,89)(H,74,88)(H,79,80)(H,91,92)(H4,62,63,64)/t31-,32-,33+,36-,37-,38-,39-,40-,41-,42-,43-,46-,47-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCPYXPXGDIVNO-MPYBFVCQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H91N15O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B598471.png)

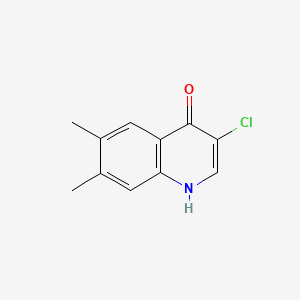

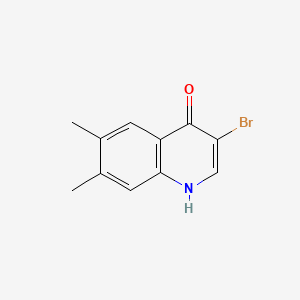
![1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone](/img/structure/B598477.png)
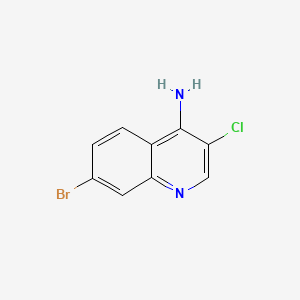
![tert-Butyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B598479.png)


